4-Hydroy PAC-1-d8
CAS No.:
Cat. No.: VC0204887
Molecular Formula: C₂₃H₂₀D₈N₄O₃
Molecular Weight: 416.54
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₃H₂₀D₈N₄O₃ |
|---|---|
| Molecular Weight | 416.54 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
4-Hydroxy PAC-1-d8 possesses distinct chemical properties that contribute to its biological activity. The compound is characterized by the following specifications:
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Molecular Formula: C23H20D8N4O3
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Molecular Weight: 416.54 g/mol
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VCID: VC0204887
Structural Features
The structure of 4-Hydroxy PAC-1-d8 contains several key functional groups that contribute to its biological activity:
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The hydroxyl group at the 4-position provides important hydrogen bonding capabilities
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The piperazine ring system serves as a crucial pharmacophore for binding interactions
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The hydrazide linkage contributes to the compound's conformational flexibility
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The allyl and benzyl groups enhance lipophilicity and cellular penetration
These structural features collectively contribute to the compound's ability to interact with its biological targets and exert its therapeutic effects.
Mechanism of Action
P53 Modulation
The primary mechanism of action for 4-Hydroxy PAC-1-d8 centers on its ability to stabilize and enhance the function of p53, a critical tumor suppressor protein often referred to as "the guardian of the genome." In healthy cells, p53 levels are tightly regulated by MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation . Under normal conditions, this regulation maintains low levels of p53 in unstressed cells.
4-Hydroxy PAC-1-d8 appears to interfere with this regulatory mechanism, potentially by disrupting the interaction between p53 and MDM2, thereby stabilizing p53 and increasing its cellular concentration. This stabilization is particularly significant in cancer therapy, as approximately 50% of human cancers exhibit mutations in the TP53 gene, compromising its tumor-suppressive functions .
Apoptosis Induction
The stabilization of p53 by 4-Hydroxy PAC-1-d8 triggers a cascade of cellular events that ultimately lead to programmed cell death (apoptosis) in cancer cells. Research indicates that p53 induces apoptosis primarily through the transcriptional activation of pro-apoptotic BH3-only proteins, particularly PUMA and NOXA .
These proteins function by antagonizing anti-apoptotic Bcl-2 family members and activating the pro-apoptotic effectors BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of caspases that execute the apoptotic program. The ability of 4-Hydroxy PAC-1-d8 to trigger this pathway makes it a promising candidate for cancer therapy, particularly for malignancies with intact but suppressed p53 function .
Research Status and Data
Current Research Findings
Research on 4-Hydroxy PAC-1-d8 remains in relatively early stages, with ongoing investigations into its efficacy, pharmacokinetics, and safety profiles. Available data indicate that the compound significantly increases apoptosis rates in various cancer cell lines, supporting its potential as an anti-cancer agent.
Studies exploring the relationship between p53 and apoptosis provide important context for understanding 4-Hydroxy PAC-1-d8's mechanism. Research has established that p53 directly regulates approximately 500 genes and indirectly influences many others, controlling diverse cellular processes including cell cycle arrest, senescence, DNA repair, metabolic adaptation, and cell death .
Comparative Analysis
Table 1: Comparative Properties of 4-Hydroxy PAC-1-d8 and Related Compounds
| Property | 4-Hydroxy PAC-1-d8 | PAC-1 (Parent Compound) |
|---|---|---|
| Molecular Formula | C23H20D8N4O3 | C23H28N4O3 |
| Molecular Weight | 416.54 g/mol | ~408.5 g/mol |
| Primary Target | p53 pathway | p53 pathway |
| Deuteration | 8 deuterium atoms | None |
| Mechanism | p53 stabilization | p53 modulation |
| Development Status | Research compound | More extensively studied |
This comparison highlights the structural similarities and differences between 4-Hydroxy PAC-1-d8 and its parent compound, illustrating how deuteration has been employed as a modification strategy.
Future Research Directions
Expanding Understanding of Mechanism
Future research on 4-Hydroxy PAC-1-d8 should focus on elucidating the precise molecular interactions that underlie its ability to modulate p53 activity. This includes determining whether the compound directly interacts with p53, MDM2, or other components of the p53 regulatory network. Such investigations would provide valuable insights for optimizing the compound's structure and developing more potent derivatives.
Additional studies should explore the compound's effects on the broader p53 transcriptional program, including its impact on genes involved in cell cycle arrest, DNA repair, and metabolism, beyond its established pro-apoptotic effects .
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